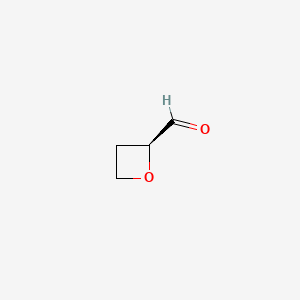

(S)-Oxetane-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6O2 |

|---|---|

Molecular Weight |

86.09 g/mol |

IUPAC Name |

(2S)-oxetane-2-carbaldehyde |

InChI |

InChI=1S/C4H6O2/c5-3-4-1-2-6-4/h3-4H,1-2H2/t4-/m0/s1 |

InChI Key |

WDXAOIHMPDWQIU-BYPYZUCNSA-N |

Isomeric SMILES |

C1CO[C@@H]1C=O |

Canonical SMILES |

C1COC1C=O |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of S Oxetane 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group in a Chiral Oxetane (B1205548) Context

The aldehyde group in (S)-oxetane-2-carbaldehyde is a primary site for a variety of chemical transformations. The adjacent chiral center and the strained oxetane ring significantly influence the stereochemical outcome of these reactions.

Stereoselective Nucleophilic Additions

The aldehyde moiety readily undergoes nucleophilic attack. core.ac.uk The inherent chirality of the starting material, stemming from the (S)-configuration at the C-2 position of the oxetane ring, plays a crucial role in directing the stereochemical course of these additions. This diastereoselectivity is often rationalized by models such as the Felkin-Anh or Cram chelation models, which predict the favored direction of nucleophilic approach based on steric and electronic factors of the substituents on the adjacent stereocenter. escholarship.org

For instance, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to this compound can lead to the formation of secondary alcohols with a high degree of diastereoselectivity. The oxetane ring itself can influence the reaction's outcome.

Condensation Reactions and Imine Formation

The aldehyde functional group readily participates in condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical parameter; a slightly acidic environment (around pH 4-5) is often optimal to facilitate both the protonation of the carbonyl group and to ensure the amine remains sufficiently nucleophilic. libretexts.orgmasterorganicchemistry.com

These imines can be valuable intermediates. For example, they can be subsequently reduced in a process known as reductive amination to yield secondary amines. masterorganicchemistry.com This two-step sequence provides a controlled method for C-N bond formation. The stability of the imine can sometimes be a challenge due to its susceptibility to hydrolysis, but derivatives like hydrazones can form more stable crystalline products. libretexts.org

Controlled Oxetane Ring Reactivity and Transformations

The strained four-membered ring of this compound is susceptible to ring-opening reactions, which can be controlled to produce a variety of stereodefined products. nih.govresearchgate.netmagtech.com.cn The ring strain energy of oxetane is significant (approximately 25.5 kcal/mol), providing a thermodynamic driving force for these transformations. nih.gov

Regioselective and Stereoselective Ring-Opening Reactions for Stereodefined Products

The cleavage of the C-O bonds in the oxetane ring can proceed via different mechanisms, largely influenced by the reaction conditions and the nature of the nucleophile or catalyst. magtech.com.cnthieme-connect.de

Nucleophilic Ring-Opening: Under basic or neutral conditions, strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring (C-4) in an Sₙ2 fashion. researchgate.netmagtech.com.cn However, in the context of this compound, the presence of the aldehyde (or its derivatives) at C-2 makes this position electronically activated.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. researchgate.net Under acidic conditions, the attack often occurs at the more substituted carbon (C-2), proceeding through a transition state with significant carbocationic character. magtech.com.cn This regioselectivity allows for the synthesis of 1,3-difunctionalized compounds. For example, ring-opening with aryl borates under mild, neutral conditions has been shown to yield β-aryloxy alcohols. researchgate.netresearchgate.net The stereochemical outcome of these reactions can be highly selective, often proceeding with retention of configuration. researchgate.net

Reductive Ring-Opening: The oxetane ring can be opened reductively using reagents like lithium aluminium hydride (LiAlH₄) or through catalytic hydrogenation. mdpi.comnih.govresearchgate.net These methods can provide access to substituted propanols.

The combination of the inherent chirality of this compound and the controlled ring-opening provides a powerful strategy for the synthesis of acyclic molecules with defined stereocenters.

Functionalization Strategies at the Oxetane Ring (e.g., C-2, C-3 positions)

While the aldehyde at C-2 is the primary handle for functionalization, modifications at other positions of the oxetane ring are also possible, though often require more elaborate synthetic strategies starting from different oxetane precursors.

Functionalization at C-2: Beyond the aldehyde transformations, the C-2 position can be further functionalized. For instance, after converting the aldehyde to a different functional group, the C-2 position's reactivity can be exploited. Oxetanes substituted with electron-donating groups at C-2 tend to be less stable. nih.gov

Functionalization at C-3: Introducing substituents at the C-3 position of an oxetane ring is a common strategy in medicinal chemistry. nih.gov While direct functionalization of the C-3 position of this compound is challenging, related oxetane building blocks, such as oxetan-3-one, are frequently used. nih.govnih.gov Reactions on these precursors, like nucleophilic additions to the ketone or substitutions at a C-3 leaving group, allow for the introduction of a wide variety of functional groups. nih.gov Computational studies have shown that radical generation at the C-3 position is a viable strategy for functionalization. chemrxiv.org

The ability to selectively functionalize the oxetane ring, in conjunction with the reactivity of the C-2 aldehyde, underscores the value of this class of compounds as versatile synthetic intermediates.

Ring-Expansion and Rearrangement Reactions

The strained four-membered ring of oxetanes makes them amenable to ring-expansion reactions, providing a valuable route to larger, more common heterocyclic structures such as tetrahydrofurans (THFs). sioc-journal.cn These transformations often proceed with high stereoselectivity and are of significant interest in synthetic chemistry.

One of the most prominent methods for the ring expansion of oxetanes involves their reaction with diazo compounds, which serve as carbene precursors. sioc-journal.cn This reaction is typically mediated by a metal catalyst, often based on copper or rhodium. For instance, the treatment of oxetanes with diazoesters in the presence of a chiral copper catalyst can yield tetrahydrofurans with high diastereoselectivity and enantioselectivity. nih.govacs.org The mechanism is believed to involve the formation of a metal carbene, which then reacts with the oxetane oxygen to form an oxonium ylide. This intermediate subsequently undergoes a rearrangement, such as a nih.govrsc.org-Stevens or rsc.orgresearchgate.net-sigmatropic shift, to furnish the expanded five-membered ring. beilstein-journals.org The choice of catalyst and the specific enantiomer of the chiral ligand can control the diastereomeric outcome of the product, allowing for the selective synthesis of either cis- or trans-substituted THFs. acs.org

In the context of this compound, the cation-stabilizing nature of the substituent at the 2-position is a key factor. Research has shown that ring-expansion transformations of this type are particularly effective for oxetanes bearing a cation-stabilizing group. nih.gov The aldehyde group, while not directly participating in the ylide rearrangement, influences the electronic properties and reactivity of the adjacent carbon, potentially facilitating the reaction.

Metal-free, photochemical conditions have also been developed for the ring expansion of oxetanes using diazoalkanes. rsc.orgresearchgate.net Irradiation with blue LEDs can trigger the reaction, which proceeds through the formation of an oxygen ylide intermediate. rsc.org Computational studies, specifically DFT calculations, suggest that this photochemical ring expansion proceeds via a diradical pathway. rsc.orgresearchgate.net The stereochemical outcome of these reactions can differ significantly from metal-catalyzed variants.

Lewis acid-mediated rearrangements represent another pathway for transforming oxetanes. For example, treatment with dimethyltitanocene followed by a reducing agent can lead to disubstituted tetrahydrofurans via the rearrangement of an intermediate oxonium ion. nih.gov

Table 1: Catalytic Systems for Oxetane Ring Expansion to Tetrahydrofurans

| Catalyst System | Diazo Reagent | Oxetane Substrate Example | Key Features | Reference(s) |

|---|---|---|---|---|

| Cu(I) / Chiral Bis(azaferrocene) Ligand | Diazoesters | 2-Phenyloxetane | Excellent diastereo- and enantiocontrol. acs.org | acs.org |

| Rhodium(II) Acetate | Diazoesters | Various | Used to generate carbenoids for ylide formation. | mdpi.com |

| Blue LEDs (470 nm) | Diazoalkanes | General Oxetanes | Metal-free, photochemical conditions; proceeds via diradical pathway. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Dimethyltitanocene / Triisobutylaluminum | - | Acetal-substituted Oxetanes | Rearrangement of an oxonium ion intermediate. nih.gov | nih.gov |

| SnCl₄ | Ethyl Diazoacetate | β-Benzyloxy Aldehydes (forms oxetane in situ) | Lewis acid-mediated process involving intramolecular alkylation. nih.gov | nih.gov |

Photochemical Cycloreversion Pathways of Oxetanes

Oxetanes can undergo photochemical ring-cleavage reactions, often referred to as photocycloreversion or the retro-Paternò-Büchi reaction. nih.gov This process represents the reverse of the [2+2] photocycloaddition used to synthesize them and results in the fragmentation of the oxetane ring back into a carbonyl compound and an alkene. nih.govmdpi.commsu.edu The reaction is typically initiated by UV irradiation, which excites the oxetane molecule. researchgate.net

The mechanism of photocycloreversion can proceed through different pathways depending on the electronic state of the excited oxetane and its substitution pattern. nih.govbeilstein-journals.org The reaction can occur from either the first excited singlet state (S₁) or the first excited triplet state (T₁). nih.gov

Singlet State Pathway : Direct irradiation of an oxetane can populate the S₁ state. Cleavage from this state often involves a concerted or near-concerted mechanism. For some oxetanes, this pathway leads to the scission of one C-C and one C-O bond of the ring. In the case of spirocyclic oxetanes, studies have shown that in the absence of a sensitizer (B1316253), cleavage occurs from the S₁ state, proceeding through an initial C-O bond scission. nih.gov

Triplet State Pathway : In the presence of a triplet sensitizer (e.g., acetone (B3395972) or a thioxanthone catalyst), the oxetane's triplet state (T₁) can be populated via energy transfer. nih.govbeilstein-journals.org The T₁ state is often described as a 1,4-diradical intermediate. msu.edu The fragmentation then proceeds from this diradical. This stepwise mechanism allows for rotation around the C-C bonds, which can lead to isomerization of the resulting alkene. beilstein-journals.org The triplet-sensitized cycloreversion can also exhibit different regioselectivity of bond cleavage compared to the singlet pathway. For example, sensitized reactions of spirocyclic oxetanes have been found to proceed via an initial C-C bond scission. nih.gov

For this compound, photocycloreversion would lead to the cleavage of the four-membered ring. Based on the general mechanism, two primary fragmentation patterns are conceivable, corresponding to the cleavage of two different sets of bonds:

Pathway A (C1-C2 and C3-O cleavage): This would yield glyoxal (B1671930) (the aldehyde of the starting material plus the C4 carbon) and an alkene derived from the C2 and C3 carbons of the oxetane ring.

Pathway B (C1-O and C2-C3 cleavage): This pathway would result in the formation of formaldehyde (B43269) and a corresponding α,β-unsaturated aldehyde.

The specific pathway followed and the products formed would be influenced by the reaction conditions, such as the wavelength of light used and the presence or absence of a triplet sensitizer. nih.govpsu.edu The photochemical lability of the aldehyde products could also lead to subsequent reactions.

Multi-Component Reactions and Cascade Transformations Involving this compound

The dual functionality of this compound, comprising a reactive aldehyde group and a strained oxetane ring, makes it a potentially valuable substrate for multi-component reactions (MCRs) and cascade transformations. rsc.orgbeilstein-journals.org MCRs allow for the construction of complex molecules in a single operation by combining three or more reactants, offering high atom economy and efficiency. researchgate.nettcichemicals.com

The aldehyde group is a cornerstone of many classical MCRs. organic-chemistry.org Therefore, this compound can be expected to participate in these transformations, introducing the chiral oxetane motif into the final product structure. Examples of such reactions include:

Ugi Reaction : A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org Employing this compound would lead to the formation of α-acylamino carboxamide derivatives bearing a C2-substituted oxetane ring.

Biginelli Reaction : A three-component reaction between an aldehyde, a β-ketoester, and a (thio)urea, typically under acidic catalysis, to produce dihydropyrimidinones. rsc.org

Mannich Reaction : This reaction involves an aldehyde, an amine, and a compound with an acidic proton (like a ketone or another aldehyde), forming β-amino carbonyl compounds. organic-chemistry.org

Kabachnik-Fields Reaction : The synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite.

In these scenarios, the oxetane ring would be carried through the reaction as a substituent, imparting unique structural, physical, and metabolic properties to the resulting complex molecule. mdpi.comnih.gov

Cascade transformations involving this compound could be initiated at either functional group. An initial reaction at the aldehyde center could be followed by a subsequent transformation involving the oxetane ring. For example, a Knoevenagel condensation at the aldehyde could generate an electron-deficient alkene, which might then set the stage for an intramolecular reaction involving the oxetane moiety.

Conversely, a reaction could begin with the nucleophilic opening or rearrangement of the oxetane ring, unmasking new functionality that then participates in a subsequent reaction with the aldehyde. For instance, a Lewis acid-catalyzed ring expansion could be part of a domino sequence. beilstein-journals.org Photochemical triple cascade reactions, which can include Paternò-Büchi steps and Norrish-type cleavages, have been used to construct complex polycyclic oxetane systems and demonstrate the potential for intricate transformations. beilstein-journals.org

Table 2: Potential Multi-Component Reactions with this compound

| MCR Name | Reactants | Potential Product Class | Key Features | Reference(s) |

|---|---|---|---|---|

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | Oxetanyl-peptidomimetics | Forms α-acylamino carboxamides; high structural diversity. | organic-chemistry.org |

| Biginelli Reaction | This compound, β-Ketoester, Urea/Thiourea | Oxetanyl-dihydropyrimidinones | Synthesis of heterocyclic scaffolds relevant to medicinal chemistry. | rsc.org |

| Mannich Reaction | This compound, Amine, Enolizable Carbonyl | β-Amino-β-oxetanyl carbonyls | Forms a C-C bond and introduces an amino group. | organic-chemistry.org |

| Strecker Synthesis | This compound, Amine, Cyanide source | α-Amino-α-oxetanyl nitriles | Provides access to oxetane-substituted α-amino acids. | organic-chemistry.org |

| Kabachnik-Fields | This compound, Amine, Dialkyl Phosphite | Oxetanyl-α-aminophosphonates | Introduces a phosphonate (B1237965) group, a key pharmacophore. | organic-chemistry.org |

Applications of S Oxetane 2 Carbaldehyde As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Scaffolds and Heterocyclic Systems

The inherent ring strain and defined stereochemistry of (S)-oxetane-2-carbaldehyde make it a potent precursor for the synthesis of intricate molecular architectures. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, while the chiral oxetane (B1205548) moiety guides the stereochemical outcome of reactions and introduces a desirable polar, rigid element into the target molecule.

The construction of fused and spirocyclic systems is a cornerstone of modern synthetic chemistry, enabling the exploration of novel chemical space. The oxetane ring can be incorporated into these complex scaffolds to create unique three-dimensional structures. rsc.orgnih.govresearchgate.net General strategies for synthesizing such systems often involve leveraging the reactivity of the oxetane ring or its substituents.

Methodologies such as the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, are powerful for the direct synthesis of oxetane-fused systems. rsc.orgbeilstein-journals.orgdoi.org While this method is attractive for its atom economy, its application with a pre-existing chiral oxetane like this compound would be less direct. Instead, the aldehyde group of this compound can be elaborated into a structure that can undergo intramolecular cyclization to form a fused or spirocyclic system. For instance, the aldehyde could be converted to an alkene, which could then participate in an intramolecular cycloaddition. beilstein-journals.org

Another approach involves the reaction of oxetanes with α-imino carbenes, which can lead to the formation of spirocyclic N-heterocycles through subsequent cyclization reactions like Buchwald-Hartwig or Pictet-Spengler cyclizations. While these methods have been demonstrated with simpler oxetanes, the chiral nature of this compound offers the potential for diastereoselective synthesis of complex spirocycles.

Spirocyclic oxetanes are of particular interest as they are considered valuable alternatives to common motifs like morpholine (B109124) in medicinal chemistry. nih.govnih.gov The synthesis of spirocyclic oxetanes can be achieved through various routes, including those starting from 3-oxetanone (B52913). doi.org For this compound, a synthetic sequence could involve its conversion to a more complex intermediate capable of undergoing a spirocyclization reaction. For example, the aldehyde could be used to build a chain that then cyclizes onto a pre-existing ring system. A telescoped three-step sequence involving Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives has been reported for the synthesis of functionalized spirocyclic oxetanes. rsc.org

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a key strategy in drug design. nih.gov The oxetane ring has emerged as a significant bioisostere for commonly used functional groups like carbonyls and gem-dimethyl groups. nih.govnih.govbeilstein-journals.org

The incorporation of an oxetane moiety can lead to profound improvements in the physicochemical properties of a drug candidate. nih.govacs.orgnih.gov These improvements are critical for overcoming challenges in drug development related to absorption, distribution, metabolism, and excretion (ADME).

Key benefits of incorporating an oxetane ring include:

Increased Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts. acs.orgacs.org

Metabolic Stability: Replacing metabolically labile groups, such as a gem-dimethyl group, with a more robust oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability of the compound. nih.govnih.govnih.gov

Reduced Lipophilicity: In an effort to move away from "flat" aromatic structures, medicinal chemists are increasingly focusing on molecules with higher three-dimensionality. The puckered, non-planar structure of the oxetane ring contributes to a lower lipophilicity (LogD) and an increased fraction of sp³-hybridized carbons (Fsp³), which are often associated with improved clinical success rates. nih.govnih.gov

Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane ring can lower the pKa of nearby amine groups, which can be advantageous for optimizing the pharmacokinetic profile of a drug candidate. nih.gov

The following table summarizes the impact of oxetane incorporation on the properties of drug-like molecules, based on data from matched molecular pair analysis.

| Property | Effect of Oxetane Incorporation | Rationale |

|---|---|---|

| Aqueous Solubility | Increased | Introduction of a polar ether linkage. acs.orgacs.org |

| Metabolic Stability | Increased | Replacement of metabolically vulnerable groups (e.g., gem-dimethyl). nih.govnih.govnih.gov |

| Lipophilicity (LogD) | Decreased | Higher polarity and three-dimensionality compared to carbocyclic analogues. nih.govnih.gov |

| Permeability | Improved | Enhanced solubility and favorable conformational effects can improve cell permeability. nih.gov |

| Basicity (pKa) of Proximal Amines | Decreased | Inductive electron-withdrawing effect of the oxetane oxygen. nih.gov |

While the benefits of incorporating oxetanes are clear, their synthesis can be challenging due to the inherent strain of the four-membered ring. nih.gov A variety of synthetic methods have been developed to access oxetane-containing molecules, often relying on building blocks like 3-oxetanone and 3-amino-oxetane. nih.govacs.org

For a chiral precursor like this compound, the synthetic strategy would focus on leveraging the aldehyde functionality. Standard transformations of the aldehyde, such as oxidation to a carboxylic acid, reduction to an alcohol, or olefination, can provide a range of functionalized chiral oxetane building blocks. These can then be incorporated into larger molecules using standard coupling chemistries.

For example, the corresponding alcohol, (S)-(oxetane-2-yl)methanol, can be used in nucleophilic substitution reactions or converted to a leaving group to allow for the attachment of various fragments. A modular, two-step method for constructing oxetane-containing amide bioisosteres starting from oxetan-3-one has been reported, which involves the formation of an amine-benzotriazole intermediate followed by reaction with organometallic reagents. nih.gov A similar strategy could potentially be adapted for derivatives of this compound.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. A common strategy in peptidomimetic design is the replacement of the labile amide bond with a non-hydrolyzable surrogate. The oxetane ring has been explored for this purpose, where a 3-amino oxetane can replace a carbonyl group in the peptide backbone. This creates a pseudo-dipeptide with a similar hydrogen bonding pattern to the original amide but with increased resistance to enzymatic degradation.

While much of the work in this area has focused on 3-substituted oxetanes, the aldehyde functionality of this compound offers a unique entry point for creating novel peptidomimetics. For instance, reductive amination of the aldehyde with an amino acid or peptide could be used to introduce the chiral oxetane moiety at the N-terminus or on a side chain. This would allow for the exploration of new regions of chemical space and the development of peptidomimetics with unique conformational properties.

Strategic Precursor in the Synthesis of Bioisosteres for Medicinal Chemistry Research

Contribution to Natural Product Synthesis and Analogues

The oxetane ring is found in a number of biologically active natural products, with paclitaxel (B517696) (Taxol) being the most prominent example. beilstein-journals.orgacs.orgeurjchem.comresearchgate.net The synthesis of these complex molecules often requires the use of chiral building blocks to control the stereochemistry of the final product.

This compound, as a chiral pool starting material, is a potential precursor for the asymmetric synthesis of oxetane-containing natural products and their analogues. nih.govelsevierpure.comresearchgate.net The synthesis of oxetanocin, a nucleoside antibiotic containing a 2-substituted oxetane ring, has been achieved through a Williamson etherification to form the oxetane scaffold. acs.org While the reported synthesis does not start from this compound, this chiral aldehyde could serve as a valuable starting point for the synthesis of oxetanocin analogues with modified side chains.

The aldehyde group can be used to construct the carbon skeleton of the natural product through reactions such as aldol (B89426) additions, Wittig reactions, or Grignard additions, with the stereochemistry of the oxetane ring potentially influencing the diastereoselectivity of these reactions. The synthesis of analogues of natural products allows for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties.

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound "this compound" to generate the detailed article as per the provided outline. The existing research focuses broadly on the synthesis and applications of the oxetane class of molecules, rather than on this specific chiral aldehyde.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that focuses solely on "this compound" within the strict confines of the requested sections and subsections:

Development of Novel Synthetic Methodologies Utilizing this compound as a Key Substrate:There is a lack of published methodologies where this compound is explicitly used as a key substrate for the development of new synthetic methods.

Fulfilling the request would require speculating beyond the available scientific data, which would compromise the accuracy and integrity of the article. Adhering to the strict instruction to focus solely on "this compound" is not feasible with the current body of scientific literature.

Stereochemical Characterization and Analytical Methodologies in S Oxetane 2 Carbaldehyde Chemistry

Determination of Enantiomeric Excess and Absolute Configuration

The confirmation of the stereochemical identity of (S)-Oxetane-2-carbaldehyde involves establishing both its enantiomeric excess (ee) and its absolute configuration. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. The absolute configuration describes the specific three-dimensional arrangement of the atoms of a chiral molecule.

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted with chiral stationary phases (CSPs) to resolve enantiomeric mixtures of oxetane (B1205548) derivatives.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for assessing the enantiomeric purity of oxetane-containing compounds. nih.gov Columns packed with CSPs, such as those based on polysaccharide derivatives (e.g., Chiralpak®), are effective in separating enantiomers. acs.org The choice of the mobile phase, typically a mixture of alkanes and alcohols like n-heptane and isopropanol, and the flow rate are optimized to achieve baseline separation of the enantiomeric peaks. acs.org Detection is commonly performed using a UV detector. acs.org For instance, the enantiomeric ratio of chiral 4,5-dihydropyrrolo[1,2-a]quinoxalines, synthesized using chiral catalysts, has been successfully determined using a Chiralpak Lux-Amylose column. acs.org

Gas Chromatography (GC): Chiral GC is another powerful tool for separating volatile enantiomers. gcms.cz Capillary columns coated with cyclodextrin (B1172386) derivatives are frequently employed as the chiral stationary phase. gcms.cz These columns can effectively separate enantiomers of various compounds, including those with stereogenic centers.

A representative example of chiral HPLC analysis is detailed in the table below:

Table 1: Example of Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak® Lux-Amylose |

| Mobile Phase | n-heptane/isopropanol (90/10) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

| Analyte Example | Chiral 4,5-dihydropyrrolo[1,2-a]quinoxaline |

| Retention Times | t_major = 6.1 min, t_minor = 16.1 min |

| Enantiomeric Ratio | 99:1 |

This table illustrates typical parameters for chiral HPLC analysis, based on a published method for a related chiral compound. acs.org

Chiroptical methods, namely optical rotation and circular dichroism (CD) spectroscopy, are instrumental in assigning the absolute configuration of chiral molecules like this compound. biologic.netmdpi.com These techniques rely on the differential interaction of chiral molecules with polarized light. biologic.netmdpi.com

Optical Rotation: Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a chiral sample. biologic.net The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, and the solvent. The sign of the rotation (+ or -) can often be correlated with the absolute configuration of a series of related compounds.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. biologic.netuzh.ch A CD spectrum plots this differential absorption against wavelength. scribd.com The resulting curve, with its positive and negative peaks (known as Cotton effects), provides a "fingerprint" of the molecule's stereochemistry. biologic.netscribd.com By comparing the experimental CD spectrum with theoretical spectra calculated for a known configuration, the absolute configuration of the molecule can be determined. mdpi.com Optical Rotatory Dispersion (ORD), a related technique that measures the change in optical rotation with wavelength, can also be used for this purpose. biologic.netslideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). researchgate.netlibretexts.org In a chiral environment, the NMR signals of the two enantiomers, which are identical in an achiral solvent, can be resolved. researchgate.netlibretexts.org

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. orgsyn.org The CSR forms diastereomeric complexes with the enantiomers of the substrate, leading to different chemical shifts for corresponding protons. libretexts.orgorgsyn.org The relative integrals of the separated signals directly correspond to the enantiomeric ratio. libretexts.org This method has been successfully used to determine the enantiomeric purity of related chiral aldehydes. orgsyn.org More modern approaches may utilize chiral aluminum solvating agents (CASAs) which can be effective in both polar and non-polar deuterated solvents. tcichemicals.com

Unambiguous determination of the absolute configuration of a chiral molecule is often achieved through single-crystal X-ray crystallography. nih.gov Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative. This can be accomplished by reacting the aldehyde with a chiral or achiral reagent to form a stable, crystalline solid.

The resulting crystal is then analyzed by X-ray diffraction. The diffraction pattern provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms. For chiral molecules, the technique of anomalous dispersion is used to establish the absolute stereochemistry. nih.gov The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. nih.gov This method, while powerful, is dependent on the ability to grow high-quality single crystals of a suitable derivative. uni-muenchen.debeilstein-journals.org

Advanced Spectroscopic Methods for Structural Elucidation

Beyond stereochemical analysis, a variety of spectroscopic techniques are essential for confirming the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is a crucial technique for confirming the molecular formula of a compound. acs.org It measures the mass-to-charge ratio of an ion with very high precision. This high accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) can be used for this purpose. acs.orgpsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and chemical environment of the atoms within the molecule. The characteristic chemical shifts and coupling constants of the oxetane ring protons and the aldehyde proton provide definitive structural confirmation. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde would be a key identifying feature.

The combined data from these spectroscopic methods provides a comprehensive and unambiguous structural elucidation of this compound.

Table 2: Spectroscopic Data for a Representative Oxetane Derivative

| Technique | Observation | Interpretation |

| ¹H NMR | Signals in the range of δ 4.2–5.0 ppm | Protons on the oxetane ring |

| ¹³C NMR | Characteristic signals for oxetane carbons | Confirms the presence of the four-membered ring |

| IR Spectroscopy | Strong absorption around 1700 cm⁻¹ | Carbonyl (C=O) stretching vibration |

| HRMS | Precise mass measurement | Confirms the molecular formula |

This table summarizes typical spectroscopic data that would be expected for an oxetane-containing compound, based on findings for related structures. acs.org

Computational and Theoretical Investigations of S Oxetane 2 Carbaldehyde and Its Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving strained heterocyclic compounds like (S)-Oxetane-2-carbaldehyde. sumitomo-chem.co.jp By mapping potential energy surfaces, computational chemists can identify intermediates and, crucially, locate the transition state (TS) structures that govern the kinetics and outcome of a reaction. mdpi.com For reactions involving this chiral aldehyde, DFT calculations are applied to understand pathways such as nucleophilic additions, cycloadditions, and ring-opening reactions.

In the context of nucleophilic addition to the aldehyde, DFT studies help to model the trajectory of the incoming nucleophile and calculate the activation energy barriers for attack on the re and si faces of the carbonyl. nih.gov These calculations often reveal that the stereochemical outcome is dictated by the energy difference between the two diastereomeric transition states. t-kougei.ac.jp

Furthermore, DFT is heavily employed to study Lewis acid-catalyzed reactions, such as the Paternò-Büchi reaction or other [2+2] cycloadditions, which can form or involve oxetane (B1205548) intermediates. mdpi.commdpi.com Calculations can delineate the stepwise versus concerted nature of these reactions, characterize the electronic structure of key intermediates (e.g., biradicals or zwitterions), and determine the free energy profiles for competing pathways. mdpi.comresearchgate.netbeilstein-journals.org For instance, in a Lewis acid-promoted cycloreversion of an oxetane, DFT calculations can model the fragmentation and identify the factors that stabilize the transition state, such as developing partial positive charge at a carbon atom. nih.gov

A representative application of DFT is modeling the ring-opening of oxetanes. Calculations can compare different mechanistic scenarios, such as coordination of a catalyst to the oxetane oxygen followed by nucleophilic attack. The energy barriers for different transition states can be calculated to determine the most favorable pathway. researchgate.net These studies provide a molecular-level understanding that is often inaccessible through experimental means alone.

Below is a table summarizing DFT functionals and basis sets commonly used for investigating reaction mechanisms of molecules containing similar functionalities. The choice of functional is critical, as some are better suited for accurately describing the non-covalent interactions often present in transition states. sumitomo-chem.co.jpresearchgate.net

t-kougei.ac.jpmdpi.com| DFT Functional | Typical Basis Set | Key Applications & Strengths | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d), 6-311+G(d,p) | General purpose hybrid functional, widely used for geometry optimizations and frequency calculations. | |

| M06-2X | def2-SVP, def2-TZVP | High-nonlocality functional, good for systems with significant non-covalent interactions, such as transition states in organocatalysis. |

Conformational Analysis and Stereoelectronic Effects of the Oxetane Ring and Aldehyde Moiety

The reactivity and interaction profile of this compound are intrinsically linked to its three-dimensional structure, which is governed by a delicate balance of steric and stereoelectronic effects. The four-membered oxetane ring is not planar, adopting a puckered conformation to relieve some torsional strain. rsc.org The introduction of the aldehyde substituent at the C2 position significantly influences this puckering and introduces new conformational variables concerning the orientation of the C-C bond between the ring and the carbonyl group.

Computational methods, ranging from molecular mechanics (MM) force fields to high-level DFT, are used to explore the conformational landscape. rsc.org Studies on related substituted oxetanes show that while MM methods can provide rapid conformational searches, DFT (e.g., at the B3LYP/6-31G* level) provides more accurate geometries, especially for bond angles and lengths within the strained ring. rsc.org

Key stereoelectronic interactions in this compound include:

Hyperconjugation: Stabilizing interactions can occur between the filled σ orbitals of the C-H or C-C bonds of the oxetane ring and the empty π* orbital of the aldehyde's carbonyl group. imperial.ac.uk The efficiency of this overlap is highly dependent on the dihedral angle between the ring and the aldehyde moiety.

Acyclic Directing Effects: The oxetane ring can exert a strong conformational influence on adjacent substituents. Studies on related systems show that small rings like oxetanes can alter the typical gauche/anti preferences in acyclic chains, favoring synclinal arrangements where other functionalities might prefer an anti-periplanar orientation. researchgate.netrsc.org This is crucial for predicting the most stable arrangement of the aldehyde group relative to the ring.

The conformational preference of the exocyclic C2-C(O)H bond is a critical feature. The two planar arrangements, s-trans (where the C=O bond is anti to the C2-O bond of the ring) and s-cis (where it is syn), will have different energies due to a combination of steric repulsion and dipole-dipole interactions. Computational analysis is essential to determine the relative populations of these conformers, which in turn dictates the accessibility of the carbonyl group for reactions.

Prediction of Reactivity and Selectivity in Asymmetric Transformations

Computational chemistry provides powerful predictive models for understanding and forecasting the outcomes of asymmetric reactions involving chiral molecules like this compound. numberanalytics.com When this chiral aldehyde reacts with a nucleophile, two diastereomeric products can be formed. The ratio of these products is determined by the energy difference (ΔΔG‡) between the corresponding diastereomeric transition states. rsc.org

DFT calculations are the primary tool for this analysis. By meticulously modeling the transition states for the formation of both possible diastereomers, the relative activation free energies can be computed. According to transition state theory, even a small energy difference can lead to high selectivity. rsc.orgbath.ac.uk

These predictive studies are particularly valuable in "matched and mismatched" scenarios, where this compound is reacted with a chiral reagent or under the influence of a chiral catalyst. rsc.org

In a matched pair, the intrinsic facial preference of the chiral aldehyde and the preference induced by the chiral catalyst align, leading to a high diastereomeric ratio and a faster reaction rate.

In a mismatched pair, these preferences oppose each other, resulting in lower selectivity and a slower reaction rate.

Computational models can quantify these effects by calculating the four relevant transition state energies. rsc.org This allows for the in silico screening of catalysts to find the optimal match for a given chiral substrate, saving significant experimental effort. numberanalytics.com Models can also predict cases where the reaction is under substrate control (the aldehyde's own chirality dictates the outcome) versus catalyst control. rsc.org For example, computational models have been used to explain why certain substrates are active in carbonyl-olefin metathesis while others only form stable oxetanes, a prediction based on the relative barriers of oxetane formation versus its subsequent fragmentation. nih.gov

Molecular Dynamics (MD) Simulations for Reaction Pathways and Chiral Recognition

While DFT is excellent for studying static points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules in solution over time. nsf.govresearchgate.net For this compound, MD simulations are used to explore its conformational flexibility, solvation, and its dynamic interactions with other molecules, such as catalysts or biological receptors.

Classical MD simulations, using force fields, can efficiently sample the vast conformational space of the molecule or its complexes. researchgate.net This is particularly useful for identifying the most populated ground-state conformations prior to a reaction. In studies of oxetane-containing peptides, MD simulations have been used to show how the oxetane ring induces specific folds and turns, which can be extrapolated to understand how the ring in this compound might orient itself in a catalyst's binding pocket. warwick.ac.ukrsc.orgrsc.org

MD is a particularly powerful tool for studying chiral recognition . nsf.govresearchgate.net The process can be modeled by simulating a system containing the chiral molecule and a chiral selector (e.g., a cyclodextrin (B1172386), a chiral stationary phase, or an enzyme active site). researchgate.netacs.orgcnr.it By analyzing the trajectories of the two enantiomers (or in this case, the interactions of the single (S)-enantiomer with a chiral partner), key differences can be identified.

| Analysis Method | Information Gained | Relevance to Chiral Recognition |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the simulated complex over time. | A stable complex suggests a favorable binding interaction. |

| Hydrogen Bond Analysis | Identifies the number and lifetime of hydrogen bonds between the molecule and its partner. | Differences in H-bond stability and duration are often a primary source of chiral discrimination. researchgate.net |

| Solvent Accessible Surface Area (SASA) | Measures how much of the molecule is exposed to the solvent versus buried in a binding pocket. | A lower SASA indicates deeper penetration into a binding site, suggesting stronger hydrophobic or van der Waals interactions. nsf.gov |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of association between the molecule and its binding partner. | Provides a quantitative estimate of binding affinity, allowing for direct comparison between different diastereomeric complexes. |

While full ab initio MD simulations of reaction pathways are computationally intensive, they can reveal dynamic effects in bond-forming and bond-breaking processes that are not captured by static TS calculations.

Elucidation of Non-Covalent Interactions Governing Stereoselectivity

The stereochemical outcome of reactions involving this compound, especially when catalyzed, is almost always governed by a subtle network of non-covalent interactions (NCIs) in the transition state. acs.orgrsc.org Computational chemistry is uniquely suited to identify and quantify these weak yet decisive interactions, which include hydrogen bonds, π-π stacking, and steric repulsion. acs.org

In organocatalyzed reactions of aldehydes, specific NCIs are paramount:

Hydrogen Bonding: Bifunctional catalysts, such as thioureas or squaramides, operate by forming multiple hydrogen bonds to the substrates, locking them into a specific orientation. mdpi.commdpi.com For this compound, the carbonyl oxygen is a strong hydrogen bond acceptor. Theoretical studies on other aldehydes show that the catalyst's N-H groups will bind to this oxygen. nih.govacs.org

Formyl C-H···O/X Interactions: A non-classical hydrogen bond between the aldehyde's own formyl proton (C-H) and a Lewis basic site on the catalyst (e.g., an oxygen or halide) is a well-documented stereocontrolling element. nih.govrsc.org This interaction helps to rigidly fix the conformation of the aldehyde, exposing one prochiral face to the nucleophile while blocking the other.

Interactions with the Oxetane Ring: The oxetane oxygen can also act as a hydrogen bond acceptor, providing an additional anchoring point for a catalyst. Furthermore, the C-H bonds on the oxetane ring can engage in weak interactions with the catalyst or solvent.

Computational tools like Non-Covalent Interaction (NCI) plots or Independent Gradient Model (IGM) analysis can visualize these interactions as broad surfaces between molecules, while Quantum Theory of Atoms in Molecules (QTAIM) can identify specific bond paths and quantify their strength. These methods allow chemists to move beyond simple steric arguments and develop a nuanced understanding of how a catalyst's chiral scaffold transmits stereochemical information to the reacting centers through a precise arrangement of weak interactions. acs.org

Future Perspectives and Emerging Trends in S Oxetane 2 Carbaldehyde Research

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

A significant hurdle in the widespread application of (S)-Oxetane-2-carbaldehyde and its derivatives is the challenge associated with their synthesis. nih.gov Traditional methods often require harsh conditions or are not amenable to large-scale production. nih.gov Consequently, a major research thrust is the development of synthetic pathways that are not only efficient but also sustainable and scalable.

Visible-light photoredox catalysis has emerged as a powerful and mild tool for generating radical species, offering a sustainable alternative to traditional high-energy UV light-dependent reactions. nih.govacs.org One of the most common methods for synthesizing oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene. researchgate.netbeilstein-journals.org However, this reaction typically requires high-energy UV light, which can limit its applicability, safety, and scalability. researchgate.netnih.gov Recent advancements have demonstrated that visible-light-mediated protocols, often relying on triplet energy transfer from an iridium-based photocatalyst, can achieve this transformation under much milder conditions. researchgate.net

Furthermore, visible-light-mediated photoredox catalysis enables novel functionalizations of the oxetane (B1205548) core. For instance, the decarboxylative alkylation of 3-aryl-oxetane carboxylic acids allows for the formation of C-C bonds at the benzylic position under mild conditions. nih.gov Similarly, the hydrodecarboxylation of 2-aryl oxetane 2-carboxylic acids provides access to 2-aryl oxetanes, which are typically products of the challenging Paternò-Büchi reaction, without the need for UV light. researchgate.netnih.gov These methods highlight a trend towards greener and more efficient synthetic strategies.

Flow chemistry is increasingly recognized for its ability to provide reproducible and scalable access to chemical compounds, including those requiring precise control over reaction parameters. mpg.de When combined with automation, these platforms can streamline multistep syntheses, reduce waste, and minimize manual intervention. mpg.denih.gov The integration of flow technology has been particularly beneficial for photochemistry, enabling safer and more efficient reactions that are often problematic in batch processes. mpg.de

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the oxetane ring is often incorporated as a stable motif, its inherent ring strain can be exploited for unique chemical transformations. beilstein-journals.orgcore.ac.uk Research into "strain-heightened" oxetanes, where additional strain is introduced by modifications alpha to the ring oxygen, has unveiled novel and often unexpected reactivity. nih.gov

For example, 2-methyleneoxetanes, which possess an exocyclic double bond, exhibit reactivity distinct from simple oxetanes. They can be converted into synthetically useful homopropargyl alcohols or undergo a silicon-accelerated isomerization and electrocyclic ring-opening. nih.gov Further transformations of these strained systems lead to other valuable building blocks. Dioxaspirohexanes, derived from the oxidation of 2-methyleneoxetanes, can react with nucleophiles to produce not only the expected α-functionalized-β'-hydroxy ketones but also, unexpectedly, 2,2-disubstituted oxetanes. Oxaspirohexanes, prepared via cyclopropanation, undergo various substituent-dependent rearrangements and can be transformed into 3-methylenetetrahydrofurans. nih.gov This exploration of unconventional reactivity opens new avenues for using chiral oxetanes like this compound as springboards to generate novel molecular scaffolds.

Broader Applications Beyond Medicinal Chemistry: Potential in Agrochemicals and Advanced Materials (Synthetic Aspects)

Although medicinal chemistry has been the primary driver of oxetane research, the unique properties of this heterocycle suggest significant potential in other fields, such as agrochemicals and materials science. core.ac.uk The incorporation of an oxetane motif can influence properties like metabolic stability and polarity, which are as relevant for agrochemicals as they are for pharmaceuticals. nih.gov The synthetic methodologies developed for drug discovery can be readily adapted to create novel oxetane-containing pesticides or herbicides.

In materials science, oxetanes are promising monomers for polymerization. core.ac.uk The ring-opening polymerization of oxetanes can lead to polyethers with distinct properties. The aldehyde functionality of this compound provides a versatile handle for creating a wide array of substituted oxetane monomers. By carefully selecting substituents, chemists can tune the properties of the resulting polymers, such as their thermal stability, polarity, and degradability. The development of efficient and stereocontrolled routes to functionalized oxetane derivatives is crucial for realizing their potential in creating advanced materials. core.ac.uk

Addressing Synthetic Limitations and Expanding the Diversity of Chiral Oxetane Building Blocks

A persistent challenge in oxetane chemistry is the limited availability of diverse building blocks. nih.gov The commercial availability of 3-monosubstituted oxetanes far exceeds that of 2-substituted or polysubstituted examples, which has constrained the structural variety of oxetanes explored in drug discovery programs. nih.gov Accessing specific substitution patterns on the oxetane ring remains a considerable synthetic challenge. nih.gov

Furthermore, the stability of some oxetane derivatives can be a concern. For instance, many oxetane-carboxylic acids have been found to be unstable, readily isomerizing into lactones upon storage or heating, which can dramatically lower yields in subsequent reactions. acs.org

To address these limitations, researchers are focused on developing new, modular, and robust synthetic methods. A recent two-step, scalable method starting from the commercially available oxetan-3-one allows for the construction of diverse amino-oxetanes, which are valuable amide bioisosteres. nih.gov The development of practical routes to new types of building blocks, such as oxetane-modified dipeptides for peptide synthesis, is also expanding the toolkit available to chemists. scispace.com Overcoming these synthetic hurdles and expanding the catalog of readily accessible chiral oxetane building blocks will be critical for enabling the broader application of scaffolds derived from this compound.

Q & A

Q. What are the established synthetic routes for (S)-Oxetane-2-carbaldehyde, and how can its stereochemical purity be verified?

Methodological Answer: The synthesis of this compound typically involves asymmetric catalysis or chiral pool strategies. For example, enantioselective oxidation of oxetane precursors using Sharpless epoxidation analogs can yield the desired stereochemistry . Verification of stereochemical purity requires chiral HPLC coupled with polarimetry or circular dichroism (CD) spectroscopy. X-ray crystallography is definitive for absolute configuration confirmation .

Q. What spectroscopic techniques are most effective for characterizing the aldehyde group in this compound?

Methodological Answer: The aldehyde proton resonates distinctly in -NMR (δ 9.5–10.5 ppm) with coupling to adjacent protons. IR spectroscopy confirms the C=O stretch (~1720 cm). For advanced structural elucidation, -NMR and DEPT-135 experiments differentiate the aldehyde carbon (δ ~200 ppm) from other carbonyl groups .

Q. How does the oxetane ring influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: The oxetane ring imposes steric constraints and electronic effects due to its strained four-membered structure. This enhances electrophilicity at the aldehyde group but may limit accessibility for bulky nucleophiles. Comparative kinetic studies with non-cyclic aldehydes (e.g., propanal) under identical conditions can isolate these effects .

Q. What are the documented solubility properties of this compound in common organic solvents?

Methodological Answer: Solubility varies with solvent polarity: high in DMSO and THF (>100 mg/mL), moderate in dichloromethane (~50 mg/mL), and low in hexanes (<5 mg/mL). Solvent selection should prioritize reaction compatibility and purification requirements (e.g., recrystallization in EtOAc/hexane mixtures) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the kinetic stability of this compound under varying catalytic conditions?

Methodological Answer: Use accelerated stability testing by monitoring decomposition rates via -NMR at elevated temperatures (40–80°C) in the presence of acid/base catalysts. Arrhenius plots extrapolate shelf-life under standard conditions. Control experiments must account for solvent effects and moisture sensitivity .

Q. What strategies are recommended for resolving contradictions in stereochemical outcomes reported in different studies on this compound?

Methodological Answer: Systematic replication of reported protocols with rigorous characterization (e.g., chiral HPLC, X-ray) identifies discrepancies in starting material purity or reaction conditions. Meta-analyses of kinetic vs. thermodynamic control mechanisms across studies can reconcile divergent results .

Q. What methodological considerations are critical when integrating this compound into multi-step enantioselective syntheses?

Methodological Answer: Protect the aldehyde group early (e.g., as an acetal) to prevent side reactions. Monitor stereochemical integrity at each step using chiral auxiliaries or asymmetric induction techniques. Late-stage deprotection under mild conditions (e.g., aqueous HCl in THF) preserves enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.